molecular formula C12H16BrClN2O B3319742 (R)-2-Amino-1-azetidin-1-yl-3-(2-br CAS No. 1162654-36-5

(R)-2-Amino-1-azetidin-1-yl-3-(2-br

Cat. No. B3319742
CAS RN: 1162654-36-5
M. Wt: 319.62 g/mol
InChI Key: JZDFGXYFNZJDHF-RFVHGSKJSA-N
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Description

“®-2-Amino-1-azetidin-1-yl-3-(2-br” is a compound with significant potential in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C12H16BrClN2O and a molecular weight of 319.62 g/mol .


Physical And Chemical Properties Analysis

“®-2-Amino-1-azetidin-1-yl-3-(2-br” has a molecular weight of 319.627 and a molecular formula of C12H16BrClN2O . Further details about its physical and chemical properties are not available in the current resources.

Scientific Research Applications

Application in Synthesis and Drug Research

  • Cyclic β-amino acids, which might share structural similarities with "(R)-2-Amino-1-azetidin-1-yl-3-(2-br," are of significant interest due to their biological relevance. Their synthesis and functionalization through metathesis reactions have been explored to create new molecular entities for drug research. Metathesis methods such as ring-opening, ring-closing, and cross metathesis are crucial for accessing alicyclic β-amino acids or other densely functionalized derivatives. These methodologies offer selective and stereocontrolled routes to these compounds, highlighting their versatility and efficiency in synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Bioanalytical Applications

  • The ninhydrin reaction, known for its ability to react with primary amino groups to form Ruhemann's purple, illustrates the broad analytical applications of compounds with amino functionalities. This reaction is extensively used across various scientific disciplines, including agricultural, biochemical, clinical, and nutritional sciences, for the detection, isolation, and analysis of compounds such as amino acids, peptides, and proteins. Such applications underscore the importance of understanding and utilizing reactions of amino-containing compounds in analytical chemistry (Friedman, 2004).

properties

IUPAC Name

(2R)-2-amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c13-10-5-2-1-4-9(10)8-11(14)12(16)15-6-3-7-15;/h1-2,4-5,11H,3,6-8,14H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDFGXYFNZJDHF-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C(CC2=CC=CC=C2Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)C(=O)[C@@H](CC2=CC=CC=C2Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670680
Record name (2R)-2-Amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1162654-36-5
Record name (2R)-2-Amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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